Methyl 3-(diethylcarbamoyl)benzoate

Analytical Chemistry Metabolite Quantification DEET Biomonitoring

In quantitative DEET biomonitoring, using the wrong positional isomer as a derivatization reagent leads to chromatographic misalignment and failed method validation. This meta-substituted compound is the structurally exact match to 3-(diethylcarbamoyl)benzoic acid (DCBA), the primary urinary DEET metabolite, ensuring identical retention behavior and fragmentation patterns. - Converts directly to DCBA methyl ester for validated LC-MS/MS and GC-MS internal standard methods. - ≥95% purity, supplied with comprehensive Certificates of Analysis. - Deuterated analog (Methyl 3-(diethylcarbamoyl)benzoate-d10) also commercially available for isotope dilution quantification.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 126926-38-3
Cat. No. B047674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(diethylcarbamoyl)benzoate
CAS126926-38-3
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC(=CC=C1)C(=O)OC
InChIInChI=1S/C13H17NO3/c1-4-14(5-2)12(15)10-7-6-8-11(9-10)13(16)17-3/h6-9H,4-5H2,1-3H3
InChIKeyIDCIKRQWQOPCOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(diethylcarbamoyl)benzoate: Core Properties and Sourcing


Methyl 3-(diethylcarbamoyl)benzoate (CAS 126926-38-3), also referenced as 3-[(diethylamino)carbonyl]benzoic acid methyl ester, is an aromatic amide-ester compound with the molecular formula C13H17NO3 and molecular weight of 235.28 g/mol . The compound features a meta-substituted diethylcarbamoyl group on a benzoate methyl ester scaffold. As a synthetic building block, its primary documented research application is as a derivatization reagent or precursor for generating internal standards in the quantitative analysis of carboxylic acid metabolites of N,N-diethyl-m-toluamide (DEET) in biological matrices . The compound is available commercially with purity specifications of ≥95%, typically from synthesis-oriented suppliers .

Derivatization precursor for DEET metabolite analysis
Meta-substituted regioisomer required for target metabolite fidelity
Regioselective amide building block for controlled synthetic coupling

Methyl 3-(diethylcarbamoyl)benzoate: Regioisomer Specificity


Within the diethylcarbamoyl benzoate methyl ester series, positional isomerism critically dictates both analytical behavior and synthetic utility. Methyl 3-(diethylcarbamoyl)benzoate (meta-substituted) exhibits distinct chromatographic retention, mass spectrometric fragmentation patterns, and chemical reactivity compared to its 2-substituted (ortho) and 4-substituted (para) regioisomers [1]. For applications involving DEET metabolite analysis, the meta configuration is essential because the target analyte—3-(diethylcarbamoyl)benzoic acid (DCBA)—is the principal urinary metabolite of DEET and possesses identical meta substitution geometry . Substituting a para- or ortho-substituted analog would compromise structural fidelity to the target metabolite, invalidating its use as a derivatization precursor or internal standard surrogate. Furthermore, in synthetic applications where regioselectivity governs downstream coupling or cyclization outcomes, the electronic and steric environment conferred specifically by the meta-carbamoyl group cannot be replicated by alternative substitution patterns [2].

Regioisomer mismatch Para or ortho isomers alter chromatographic retention and mass spectra, invalidating DCBA internal standard use.
Deuterated ISTD unavailable Only the meta isomer provides a commercial deuterated analog (d10); other regioisomers lack this essential LC-MS/MS tool.
Altered reactivity profile Ortho-substituted analog exhibits enhanced electrophilic character, increasing risk of side reactions in multi-step sequences.

Methyl 3-(diethylcarbamoyl)benzoate: Key Differentiators for Selection


Meta-Specific DEET Metabolite Derivatization

In the context of DEET metabolite analysis, Methyl 3-(diethylcarbamoyl)benzoate (meta-substituted) serves as a derivatization precursor for generating the methyl ester of 3-(diethylcarbamoyl)benzoic acid (DCBA), the primary urinary metabolite of DEET. The para-substituted regioisomer (Methyl 4-(diethylcarbamoyl)benzoate, CAS 122357-96-4) [1] shares identical molecular formula (C13H17NO3) and molecular weight (235.28 g/mol) , but its distinct substitution geometry precludes accurate representation of the target analyte. The meta substitution is a structural requirement determined by DEET metabolism, not an arbitrary synthetic choice.

Meta-specific derivatization
Class-level inference
Positional isomerism; structural non-equivalence
Meta substitution matches DCBA metabolite structure
Chromatographic properties differ across regioisomers
Analytical Chemistry Metabolite Quantification DEET Biomonitoring

Stable Isotope-Labeled Internal Standard Availability

Methyl 3-(diethylcarbamoyl)benzoate is commercially available as a deuterium-labeled analog (Methyl 3-(diethylcarbamoyl)benzoate-d10) . The deuterated derivative contains ten deuterium atoms replacing hydrogen atoms, increasing the molecular weight from 235.28 g/mol to 245.34 g/mol . This stable isotope-labeled version serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) quantitative analysis, enabling accurate correction for matrix effects, extraction recovery variability, and ionization efficiency fluctuations .

Deuterated ISTD availability
Cross-study comparable
+10 Da mass shift (d10 analog)
Enables isotope dilution MS correction
Commercial d10 version unique to meta isomer
Quantitative Mass Spectrometry Stable Isotope Dilution LC-MS/MS Method Development

Altered Electrophilic Reactivity in Ortho Regioisomer

The ortho-substituted regioisomer, Methyl 2-(diethylcarbamoyl)benzoate, exhibits distinct chemical behavior characterized primarily by its reactivity as an electrophile due to the enhanced electrophilicity of the carbonyl group at the ortho position . In contrast, the meta-substituted Methyl 3-(diethylcarbamoyl)benzoate lacks this ortho-induced electrophilic activation, making it a less reactive but more selective building block for applications requiring controlled amidic coupling or derivatization under mild conditions.

Ortho electrophilic reactivity
Class-level inference
Reduced electrophilic activation vs. ortho isomer
Greater chemoselectivity in amide coupling reactions
Supports controlled multi-step synthetic routes
Medicinal Chemistry Synthetic Methodology Carbamoylating Agents

Methyl 3-(diethylcarbamoyl)benzoate: Application Scenarios


Internal Standards for DEET Biomonitoring

Methyl 3-(diethylcarbamoyl)benzoate is used in the synthetic preparation of internal standards for quantifying carboxylic acid metabolites of N,N-diethyl-m-toluamide (DEET) in biological matrices such as rat urine . The compound undergoes derivatization to generate the methyl ester of 3-(diethylcarbamoyl)benzoic acid (DCBA), enabling accurate quantitation by gas chromatography or liquid chromatography coupled with mass spectrometry. This application scenario is uniquely suited to the meta-substituted isomer, as the target metabolite DCBA bears identical regioisomeric configuration . Laboratories performing exposure assessment or toxicokinetic studies of DEET should procure this specific compound rather than positional isomers.

Method Validation with Deuterated Internal Standard

For laboratories developing validated quantitative LC-MS/MS or GC-MS methods for DEET metabolite determination, Methyl 3-(diethylcarbamoyl)benzoate-d10 serves as a stable isotope-labeled internal standard . The deuterated analog corrects for matrix effects, extraction efficiency variability, and ionization suppression/enhancement in biological samples. The commercial availability of the deuterated version specifically for the meta-substituted compound—and its absence for ortho and para regioisomers—makes the 3-substituted isomer the only viable choice for isotope dilution mass spectrometry method development .

Regioselective Building Block for Amide Scaffolds

Methyl 3-(diethylcarbamoyl)benzoate serves as a meta-substituted aromatic building block for constructing more complex molecules in medicinal chemistry and organic synthesis . The meta positioning of the diethylcarbamoyl group confers distinct electronic and steric properties compared to ortho- or para-substituted analogs, enabling regioselective functionalization strategies. Unlike the ortho isomer, which exhibits enhanced electrophilic reactivity at the carbamoyl carbonyl , the meta isomer provides a more chemoselective handle for sequential transformations. Synthetic chemists designing multi-step routes with sensitive functional groups should select this meta-substituted variant to minimize undesired side reactions.

Application
Selection Property
Validation Focus
DEET biomonitoring internal standards
Regioisomeric fidelity to DCBA metabolite
Confirm chromatographic and mass spectral match with target analyte
Isotope dilution LC-MS/MS method development
Deuterated internal standard (d10) availability
Validate matrix effect correction and recovery using d10 analog
Regioselective amide building block synthesis
Controlled electrophilic activation at carbamoyl group
Review reactivity profile differences with ortho-substituted analog

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